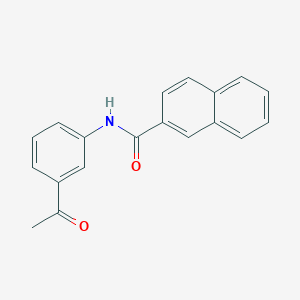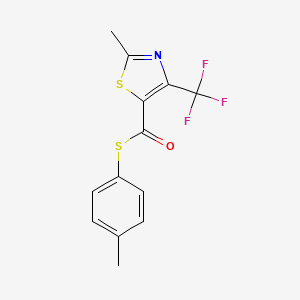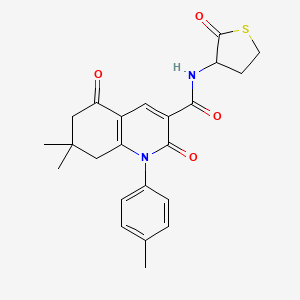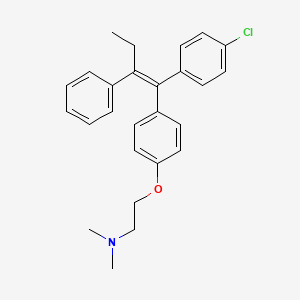![molecular formula C12H10N4S B1226218 6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene](/img/structure/B1226218.png)
6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-thia-2,8,9,17-tetrazatetracyclo[87002,7011,16]heptadeca-1(17),7,9,11,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tetracyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety protocols to handle the complex reactions involved .
Analyse Chemischer Reaktionen
Types of Reactions
6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Wirkmechanismus
The mechanism by which 6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetracyclic structures with varying functional groups and heteroatoms. Examples include:
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0{3,8}.{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one .
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide .
Uniqueness
What sets 6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene apart is its specific arrangement of atoms and the presence of sulfur and nitrogen heteroatoms.
Eigenschaften
Molekularformel |
C12H10N4S |
|---|---|
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene |
InChI |
InChI=1S/C12H10N4S/c1-2-5-9-8(4-1)10-11(13-9)16-6-3-7-17-12(16)15-14-10/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
UIOCWCKDHWUHQQ-UHFFFAOYSA-N |
SMILES |
C1CN2C3=NC4=CC=CC=C4C3=NN=C2SC1 |
Kanonische SMILES |
C1CN2C3=NC4=CC=CC=C4C3=NN=C2SC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)


![Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate](/img/structure/B1226148.png)
![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)
![N-(3-cyano-2-thiophenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B1226150.png)



![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide](/img/structure/B1226158.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1226159.png)
